Quinquangulin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62715-75-7 |
|---|---|
Molecular Formula |
C16H14O5 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
5,6-dihydroxy-8-methoxy-2,9-dimethylbenzo[g]chromen-4-one |
InChI |
InChI=1S/C16H14O5/c1-7-4-10(17)15-13(21-7)5-9-8(2)12(20-3)6-11(18)14(9)16(15)19/h4-6,18-19H,1-3H3 |
InChI Key |
RWYDRASBOZUJPY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(O1)C=C3C(=C(C=C(C3=C2O)O)OC)C |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C=C3C(=C(C=C(C3=C2O)O)OC)C |
Synonyms |
quinquangulin |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Quinquangulin
Plant-Based Isolation Strategies
Isolation from Cassia Species, including Cassia quinquangulata
The naphthopyrone compound, Quinquangulin, was first identified in the plant Cassia quinquangulata Rich. (Fabaceae). acs.org A chemical investigation of the roots of this Peruvian plant led to the isolation of this compound along with other compounds like rubrofusarin (B1680258) and chrysophanol. acs.org In a later study, a reinvestigation of the chloroform-soluble part of an ethanol (B145695) extract from the roots of C. quinquangulata also yielded this compound. acs.org This process involved repeated column chromatography. acs.org
Besides C. quinquangulata, this compound and its glycosides have also been isolated from Cassia pudibunda. acs.org Furthermore, related naphthopyrone compounds such as rubrofusarin and nor-rubrofusarin have been obtained from the ethanol extract of the roots of C. quinquangulata. researchgate.net The seeds of Cassia tora have also been a source for isolating related compounds like cassiaside (B57354) and rubrofusarin-6-β-D-gentiobioside. researchgate.net
Bioassay-Guided Fractionation Approaches in Plant Extracts
Bioassay-guided fractionation is a crucial strategy for isolating and identifying bioactive compounds from natural sources. nih.gov This method involves a step-by-step separation of plant extracts into various fractions and testing their biological activity at each stage to pinpoint the active constituents. nih.govnih.gov
In the context of isolating compounds from plant extracts, this process typically begins with a crude extract, which is then partitioned using solvents of varying polarities. mdpi.com Each resulting fraction is then subjected to biological assays. The most active fractions are further separated using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to isolate pure compounds. nih.govnih.gov The structure of the isolated active compound is then elucidated using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS). anu.edu.au
While specific details on the bioassay-guided fractionation for this compound itself are not extensively documented in the provided results, this general methodology is standard in natural product chemistry for isolating compounds with specific biological activities, such as the antimicrobial activity exhibited by this compound. acs.orgnih.gov For instance, a study on Pterocarpus santalinoides used a bioassay for hepatotherapeutic activity to guide the fractionation of a methanol (B129727) leaf extract, leading to the isolation of an active compound. nih.gov Similarly, research on Australian native plants employed this technique to screen for cytotoxic and antimicrobial compounds. nih.gov
Fungal Isolation Methodologies
Isolation from Aspergillus Species, including Aspergillus niger and Aspergillus tubingensis
Naphtho-γ-pyrones, including this compound, are known to be produced by various filamentous fungi. researchgate.net Species of the genus Aspergillus, particularly those in the black Aspergillus section, are notable producers of these metabolites. researchgate.netjmb.or.kr
Aspergillus niger, a common fungus isolated from sources like grapes, has been shown to produce a variety of naphtho-γ-pyrones. tandfonline.comresearchgate.net Fermentation broth of A. niger C-433, for example, yielded several aurasperones, which are dimeric naphtho-γ-pyrones. tandfonline.com The isolation process typically involves extraction of the culture with organic solvents followed by chromatographic separation. tandfonline.com
Aspergillus tubingensis, another species within the black Aspergillus group, is also a known producer of naphtho-γ-pyrones. researchgate.netjmb.or.kr This fungus can be isolated from various environments, including soil and agricultural residues. jmb.or.kr Studies have focused on optimizing culture conditions, such as pH and the presence of osmotic or oxidative stress, to enhance the production of these compounds. researchgate.netjmb.or.kr For instance, the highest concentration of Naphtho-Gamma-Pyrones (NGPs) by A. tubingensis G131 was achieved at an initial pH of 5 in a Czapek Dox Broth medium. jmb.or.kr The isolation of these compounds from fungal cultures often involves extraction from the fermentation filtrate. ijarbs.com
Production from Fusarium Species and Related Organisms
The genus Fusarium is another significant source of naphtho-γ-pyrones. scispace.com Several species within this genus are known to produce pigments like aurofusarin (B79076) and rubrofusarin, which are structurally related to this compound. scispace.comajbls.com Fusarium graminearum, a plant pathogen, is a notable producer of these compounds. mdpi.comiarc.fr
The production of these pigments by Fusarium species is influenced by the culture medium. ajbls.com For example, media containing organic nitrogen sources and certain carbohydrates have been shown to enhance pigment production. ajbls.com The extraction of these metabolites is often simpler from liquid broth cultures compared to solid media, as the pigments can be extracellular and soluble in the medium. ajbls.com
Advanced Separation and Purification Techniques in Natural Product Chemistry
The isolation and purification of natural products like this compound from complex mixtures rely on a variety of advanced separation techniques. acs.org These methods are essential for obtaining pure compounds for structural elucidation and biological testing. tecnic.eu
Chromatographic techniques are central to this process. mdpi.com
Column Chromatography: This is a fundamental technique used for the initial fractionation of crude extracts. acs.orgnih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique widely used for the final purification of compounds. mdpi.comexplorationpub.com Reversed-phase HPLC (RP-HPLC), which separates molecules based on hydrophobicity, is particularly common. mdpi.comexplorationpub.com
Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of separations and to determine the appropriate solvent systems for column chromatography. nih.govnih.gov
Other advanced separation methods include:
Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can be advantageous for purifying certain biomolecules. rotachrom.com
Filtration Techniques: Methods like ultrafiltration and nanofiltration are used to concentrate protein solutions and remove small contaminants or particulates. tecnic.eu
Electrophoretic Techniques: Techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and isoelectric focusing separate molecules based on size and charge, respectively. mdpi.comexplorationpub.com
Structural Elucidation and Revisions of Quinquangulin and Its Glycosides
Historical Perspectives on Quinquangulin Structure Assignment
This compound was first isolated from the plant Cassia quinquangulata in 1977. acs.org At that time, its structure was proposed based on the available spectroscopic data, primarily ¹H NMR (proton nuclear magnetic resonance). acs.org The initial assignment suggested a specific arrangement of atoms, including the position of a methyl group on the naphthopyrone framework. acs.org This assignment was derived from empirical calculations of the ¹H NMR chemical shifts of two synthetic derivatives of this compound. acs.org
However, subsequent reinvestigations of Cassia quinquangulata led to the isolation of a new naphthopyrone derivative, named quinquangulone, along with known compounds including this compound and its glycosides. nih.govacs.org This new research prompted a re-evaluation of the original structural data for this compound. nih.gov
Spectroscopic and Diffraction Techniques in Structural Confirmation and Revision
The revision of this compound's structure was made possible by the application of more advanced and powerful analytical methods that were not as readily available or as sophisticated during the initial investigation.
A pivotal moment in the structural revision of this compound came from a detailed re-examination of its NMR spectra. nih.govdigibib.net Modern 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation) and NOE (Nuclear Overhauser Effect) experiments, provided crucial insights into the connectivity and spatial relationships of the atoms within the molecule. acs.org
The HMBC spectra revealed long-range correlations between protons and carbons, which allowed for the unambiguous placement of the methyl group at a different position (C-9) than originally proposed. acs.org Furthermore, NOE experiments, which detect protons that are close in space, provided evidence consistent with the revised structure. acs.org These advanced NMR techniques were instrumental in establishing the correct structure of this compound as 5,6-dihydroxy-8-methoxy-2,9-dimethyl-4H-naphtho[2,3-b]pyran-4-one. nih.govdigibib.net
While NMR spectroscopy was central to the structural revision, other spectroscopic techniques played important supporting roles.
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a powerful tool for determining the elemental composition of a molecule by providing a very accurate mass measurement. This technique was used to confirm the molecular formula of this compound and its derivatives, ensuring the correct number of carbon, hydrogen, and oxygen atoms were accounted for in the proposed structure. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. In the analysis of this compound, IR spectra would have been used to identify key structural features such as hydroxyl (-OH) groups, carbonyl (C=O) groups, and the aromatic ring system, which are all characteristic of naphthopyrones. acs.orgresearchgate.net
X-ray crystallography is an experimental science that allows for the determination of the atomic and molecular structure of a crystal. wikipedia.org By measuring the angles and intensities of diffracted X-rays, a three-dimensional picture of the electron density within the crystal can be produced. nih.gov This technique provides the most definitive evidence of a molecule's structure.
Interestingly, the X-ray crystallographic structure of a compound identical to the revised structure of this compound had been reported prior to the revision, where it was named 9-methoxyrubrofusarin. acs.org However, the source of this compound was not identified at the time. acs.org The NOE data obtained in the later study of this compound was found to be entirely consistent with this previously reported X-ray crystallographic data, providing strong confirmation for the revised structure. acs.org Further studies on this compound isolated from Senna obliqua also utilized X-ray crystallographic analysis to confirm its structure. nih.gov
Utilization of Mass Spectrometry (MS) and Infrared (IR) Spectroscopy in Structural Analysis
Characterization of this compound Glycosides and Related Naphthopyrone Derivatives
The structural revision of this compound necessitated a corresponding revision of its known glycosides. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond.
Initially, two glycosides of this compound had been isolated from Cassia pudibunda: this compound-6-O-β-d-glucopyranoside and this compound-6-O-β-d-apiofuranosyl(1→6)-β-d-glucopyranoside. acs.orgnih.gov Following the revision of the aglycone (the non-sugar part) structure of this compound, the structures of these two glycosides were also revised accordingly. acs.org Extensive 2D NMR studies, including COSY, HMQC, and HMBC experiments, were employed to confirm the revised structures of these glycosides. acs.org
In addition to this compound and its glycosides, a number of other related naphthopyrone derivatives have been isolated from Cassia species. nih.govacs.org These include rubrofusarin (B1680258) and its glycosides, and nor-rubrofusarin and its 6-O-glucoside. nih.govacs.org The isolation and characterization of this family of related compounds provide valuable information for understanding the biosynthesis and chemical diversity of naphthopyrones in the plant kingdom.
Polyketide Biosynthesis of Naphtho-γ-pyrones in Fungi
In fungi, naphtho-γ-pyrones (NγPs) are primarily synthesized through the polyketide pathway. mdpi.comresearchgate.net These compounds, produced by various fungal genera such as Aspergillus, Penicillium, and Fusarium, are assembled from simple acyl-CoA precursors by large, multifunctional enzymes known as polyketide synthases (PKSs). researchgate.netnih.govwikipedia.org The resulting polyketide chain undergoes a series of cyclization and modification reactions to form the characteristic tricyclic naphtho-γ-pyrone core. researchgate.net
Role of Polyketide Synthase Genes (PKS) in this compound Biosynthesis
The biosynthesis of naphtho-γ-pyrones, including this compound, is initiated by type I polyketide synthases (PKSs). wikipedia.orgnih.gov These large, multidomain enzymes are responsible for the iterative condensation of acetyl-CoA and malonyl-CoA units to form a polyketide backbone. wikipedia.org In the fungus Fusarium graminearum, the PKS12 gene is essential for the production of the naphthopyrone aurofusarin (B79076), a related compound. nih.govnih.gov Deletion of the PKS12 gene completely abolishes the synthesis of both aurofusarin and its precursor, rubrofusarin, highlighting the critical role of this PKS in the biosynthetic pathway. nih.gov The initial product of FgPKS12 is YWA1, an aromatic heptaketide intermediate. nih.govebi.ac.uk
Fungal polyketide biosynthesis is a fascinating area of research, with many PKS genes still uncharacterized. nih.gov The study of these genes provides insight into the vast chemical diversity of fungal secondary metabolites. frontiersin.orgrsc.org
Involvement of Specific Gene Clusters in Fungal Production
The genes responsible for the biosynthesis of a particular secondary metabolite in fungi are often located together in the genome in what is known as a biosynthetic gene cluster (BGC). jcvi.orgnih.gov This clustering facilitates the co-regulation of all the genes required for the pathway. nih.gov
In Fusarium graminearum, the genes for aurofusarin biosynthesis are organized in a 30 kb cluster that includes the PKS12 gene, as well as genes encoding transcription factors, transporters, and modifying enzymes. nih.govresearchgate.net This cluster contains at least 11 open reading frames, and their coordinated expression is necessary for the production of aurofusarin. nih.gov Key genes within this cluster include aurR1, a positive-acting transcription factor, and genes encoding enzymes like a dehydratase (aurZ), an O-methyltransferase (GIP7), and a laccase (GIP1). ebi.ac.ukppjonline.org The identification of these clusters is a crucial step in understanding and potentially manipulating the production of these compounds. jcvi.org
Enzymatic Steps and Intermediates in the Biosynthetic Cascade (e.g., Rubrofusarin as an intermediate)
The biosynthesis of naphtho-γ-pyrones involves a cascade of enzymatic reactions that modify the initial polyketide chain. A key intermediate in the biosynthesis of many naphthopyrones, including the dimeric aurofusarin, is rubrofusarin. nih.govebi.ac.ukppjonline.org
The pathway in Fusarium graminearum serves as a well-studied model:
Polyketide Synthesis: The PKS12 enzyme synthesizes the polyketide chain, which is then processed to form the intermediate YWA1. nih.govebi.ac.uk
Dehydration: The dehydratase AurZ converts YWA1 into nor-rubrofusarin. nih.govebi.ac.uk
Methylation: The O-methyltransferase GIP7 is responsible for the conversion of nor-rubrofusarin to rubrofusarin. ppjonline.org
Dimerization: In the case of aurofusarin, rubrofusarin is then oxidized and dimerized, a step proposed to be catalyzed by the laccase Gip1. ebi.ac.ukppjonline.org Strains with deletions in the GIP1, GIP3, and GIP8 genes accumulate rubrofusarin, indicating their role in the conversion of rubrofusarin to aurofusarin. ppjonline.org
The compound rubrofusarin itself is a known naphthopyrone and its presence as an intermediate links the biosynthesis of monomeric and dimeric naphthopyrones. nih.govebi.ac.uk
Proposed Biosynthetic Routes in Higher Plants
While the biosynthesis of naphthopyrones is well-documented in fungi, the pathways in higher plants are less understood. However, it is known that plants also produce a vast array of secondary metabolites, including quinones, through various biosynthetic routes. researchgate.netresearchgate.net
In higher plants, the biosynthesis of quinone compounds can originate from several precursor pathways, including the acetate-polymalonate pathway, the shikimic acid pathway, and the mevalonic acid pathway. researchgate.net For instance, the benzene (B151609) quinone ring of plastoquinone (B1678516) and ubiquinone is derived from tyrosine. nih.gov It has been suggested that some quinones in plants could be biosynthesized from precursors like p-hydroxybenzoic acid and mevalonate. researchgate.net
Specifically for this compound, which has been isolated from plants like Cassia quinquangulata, the exact biosynthetic pathway has not been fully elucidated. ebi.ac.ukresearchgate.net However, it is plausible that it follows a pathway similar to other plant-derived quinones, potentially involving precursors from the shikimate and/or polyketide pathways. Further research is needed to fully characterize the enzymatic steps and genetic control of this compound biosynthesis in the plant kingdom.
Regulation of Biosynthetic Gene Expression
The production of secondary metabolites like this compound is tightly regulated at the transcriptional level. nih.govmdpi.com In fungi, the expression of genes within a biosynthetic gene cluster is often controlled by a cluster-specific transcription factor. nih.gov For example, in the aurofusarin gene cluster of Fusarium graminearum, the gene aurR1 encodes a positively acting transcription factor that is required for the full expression of PKS12 and other genes in the cluster. ebi.ac.uk Another putative transcription factor, aurR2, is also thought to play a regulatory role. ebi.ac.ukscispace.com
In addition to cluster-specific regulators, global regulators that respond to environmental cues such as nutrient availability and stress can also influence the expression of secondary metabolite gene clusters. nih.govresearchgate.net For instance, nitrogen availability has been shown to affect the production of pigments in Fusarium fujikuroi. researchgate.net
In plants, the regulation of secondary metabolite biosynthesis is also complex, involving various families of transcription factors such as MYB, bHLH, and WRKY. mdpi.comfrontiersin.org These transcription factors can act as activators or repressors of biosynthetic genes in response to developmental signals and environmental stresses. frontiersin.org While the specific transcriptional regulation of this compound biosynthesis in plants is not yet known, it is likely governed by a similar network of regulatory proteins.
Chemical Synthesis
As of the current body of scientific literature, a total chemical synthesis specifically targeting Quinquangulin has not been reported. The synthesis of natural products, particularly those with multiple stereocenters and complex ring systems like this compound, presents a significant challenge in organic chemistry. wikipedia.orgtitech.ac.jp
However, synthetic methodologies for related naphtho-γ-pyrone and dihydronaphthopyranone structures have been developed. researchgate.net These strategies often involve domino reactions or intramolecular Friedel-Crafts acylations to construct the fused ring system. While these approaches provide access to the core scaffold of this class of compounds, the specific substitution pattern and stereochemistry of this compound would require a dedicated and potentially complex synthetic route. The lack of a reported total synthesis underscores the ongoing challenges and opportunities in the field of natural product synthesis.
Chemical Synthesis and Derivatization of Quinquangulin and Analogs
Strategies for the Total Synthesis of Naphtho-γ-pyrone Core Structures
The construction of the naphtho-γ-pyrone core, the fundamental framework of quinquangulin, has been approached through various synthetic strategies. A prominent and efficient method involves a domino reaction sequence followed by an intramolecular cyclization.
A key strategy for the synthesis of the related dihydronaphthopyran-4-one natural products involves an intermolecular domino C-acylation/6π-oxaelectrocyclization reaction. rsc.orgrsc.org This reaction occurs between β-ketoesters and α,β-unsaturated acid chlorides, catalyzed by calcium chloride, to produce polysubstituted 5-carboalkoxy-2,3-dihydro-4H-pyran-4-ones in good yields. rsc.org These dihydropyranones serve as crucial precursors for the subsequent construction of the naphthalene (B1677914) fused pyran-4-one ring system. rsc.orgrsc.org
The final step to create the naphtho-γ-pyrone structure is an intramolecular Friedel–Crafts acylative aromatization of the dihydropyranone precursor. rsc.orgrsc.org This acid-catalyzed cyclization builds the fused naphthalene ring, completing the core structure. The Friedel–Crafts acylation is a classic and powerful method for forming C-C bonds with aromatic rings, involving an electrophilic aromatic substitution mechanism where an acylium ion acts as the electrophile. organic-chemistry.orgmasterorganicchemistry.com
While a specific total synthesis of this compound (with its revised structure of 5,6-dihydroxy-8-methoxy-2,9-dimethyl-4H-naphtho[2,3-b]pyran-4-one) has not been detailed in available literature, the aforementioned strategy provides a viable and modular approach to access this molecule. bvsalud.orgresearchgate.net The synthesis would require the careful selection of appropriately substituted β-ketoester and α,β-unsaturated acid chloride starting materials to achieve the specific substitution pattern of this compound.
Table 1: Key Reactions in the Synthesis of Naphtho-γ-pyrone Cores
| Reaction Stage | Description | Key Reagents/Catalysts | Intermediate/Product Type |
| Domino Reaction | Intermolecular C-acylation followed by a 6π-oxaelectrocyclization. rsc.orgrsc.org | β-ketoesters, α,β-unsaturated acid chlorides, CaCl₂, Et₃N researchgate.net | Polysubstituted 5-carboalkoxy-2,3-dihydro-4H-pyran-4-ones rsc.org |
| Cyclization/Aromatization | Intramolecular Friedel–Crafts acylative aromatization. rsc.orgrsc.org | Polyphosphoric acid (PPA) researchgate.net | Naphtho-γ-pyrone |
Synthetic Modifications and Functionalization Approaches
The modification and functionalization of the this compound scaffold are essential for investigating its biological properties and developing more potent analogs. These modifications typically target the various functional groups present on the naphtho-γ-pyrone core. General derivatization techniques can be applied to achieve these modifications. nih.govmdpi.com
The hydroxyl groups on the aromatic ring of this compound are primary targets for functionalization. They can be alkylated, for instance, by reaction with alkyl halides in the presence of a base, to yield ether derivatives. mdpi.com Acetylation of these hydroxyl groups can be achieved using acetic anhydride, often with a catalyst like pyridine. mdpi.com These modifications can influence the compound's solubility, lipophilicity, and ability to form hydrogen bonds, which are critical for biological activity.
The methyl group on the pyrone ring could potentially be a site for functionalization, although this is often more challenging. The aromatic ring itself can be subject to further electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce new substituents, provided the existing groups direct the substitution to a desired position. mdpi.com
Table 2: Potential Functionalization of this compound
| Functional Group Target | Type of Modification | Potential Reagents | Purpose of Modification |
| Phenolic Hydroxyls | Alkylation (Etherification) | Alkyl halides (e.g., Allyl Bromide), Base (e.g., K₂CO₃) mdpi.com | Alter lipophilicity and hydrogen bonding capacity. |
| Phenolic Hydroxyls | Acetylation (Esterification) | Acetic Anhydride, Pyridine mdpi.com | Prodrug strategy, alter solubility. |
| Aromatic Ring | Nitration | HNO₃/AcOH mdpi.com | Introduce electron-withdrawing groups, explore electronic effects on activity. |
| Aromatic Ring | Halogenation | N-Halosuccinimide | Modify steric and electronic properties. |
Preparation of this compound Derivatives and Analogs for Research
The preparation of this compound derivatives and analogs is primarily driven by the need to conduct structure-activity relationship (SAR) studies. georgiasouthern.eduoncodesign-services.com Such studies are crucial for identifying the pharmacophore—the essential structural features responsible for the compound's biological activity—and for optimizing the lead compound to enhance efficacy and reduce toxicity. oncodesign-services.comnih.gov
This compound has reported antimycobacterial activity, making it a valuable starting point for the development of new anti-tuberculosis agents. researchgate.net The synthesis of analogs allows researchers to probe the importance of each part of the molecule. For example, by synthesizing analogs where the hydroxyl or methoxy (B1213986) groups are moved to different positions or replaced with other functional groups, their role in the antimycobacterial activity can be determined. ajol.infonih.gov
The synthesis of these analogs would follow the general strategies for the naphtho-γ-pyrone core, but with variations in the starting materials to introduce the desired structural changes. rsc.orgrsc.org For instance, using different substituted β-ketoesters or α,β-unsaturated acid chlorides would lead to analogs with different substitution patterns on the naphthalene or pyrone rings. The biological evaluation of these synthesized analogs then provides data to build a comprehensive SAR model, guiding the design of future, more potent compounds. nih.gov
Mechanistic Investigations of Quinquangulin S Biological Interactions
Modulation of Microbial Cellular Processes
Quinquangulin's antimicrobial properties, especially its activity against mycobacteria, have been a significant focus of research. The compound interferes with essential life processes of these microorganisms through various mechanisms.
Mechanisms of Mycobacterial Growth Inhibition
The ability of this compound to inhibit the growth of mycobacteria is a key characteristic. researchgate.netnih.govfrontiersin.org Research has pinpointed several cellular processes that are disrupted by this compound.
Bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA during critical cellular processes like replication and recombination. taylorandfrancis.comnih.gov Quinolone antibiotics, for example, target these enzymes by stabilizing the enzyme-DNA cleavage complex, which blocks DNA replication and leads to cell death. nih.govcreative-diagnostics.com While Mycobacterium tuberculosis only contains DNA gyrase, other bacteria possess both enzymes. taylorandfrancis.commdpi.com
The bacterial cell wall is a vital structure for survival, providing protection and structural integrity. hereditybio.in Its synthesis, known as peptidoglycan synthesis, is a complex process involving the polymerization of precursors like N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) and subsequent cross-linking of peptide chains. hereditybio.innih.gov This pathway is a common target for antibiotics. hereditybio.innih.gov Some compounds interfere with the assembly of mycolic acids into the mycobacterial cell wall core. mdpi.com
Interaction with Bacterial DNA Topoisomerases (e.g., DNA Gyrase, Topoisomerase IV)
Studies on Other Microbial Interaction Mechanisms
Beyond its defined roles in inhibiting DNA topoisomerases and cell wall synthesis, this compound is thought to possess additional mechanisms for microbial interaction. wisdomlib.org Microorganisms have evolved numerous ways to interact with their environment and host immune systems, ranging from passive avoidance to active modulation of host cellular functions. nih.govresearchgate.netslideshare.net The broad antimicrobial potential of this compound suggests it may disrupt various other cellular or enzymatic pathways in a range of microbes. wisdomlib.org The specific nature of these interactions remains an area of active scientific exploration. wisdomlib.org
Cellular Pathway Modulation in Eukaryotic Models
This compound's biological activity is not limited to microbes; it also influences cellular pathways in eukaryotic organisms. plos.orgd-nb.info Investigating these effects is critical for assessing its broader therapeutic possibilities.
Investigation of Molecular Targets and Ligand-Protein Interactions
A primary goal in studying this compound's effect on eukaryotic cells is the identification of its specific molecular targets and the characterization of its interactions with proteins. wisdomlib.orgnih.gov Understanding protein-ligand interactions is a cornerstone of structure-based drug design, utilizing computational methods to predict binding affinities and modes. mdpi.comresearchgate.net These interactions are governed by complex physicochemical principles, including binding kinetics, thermodynamics, and the interplay of enthalpy and entropy. nih.gov Advanced techniques like Surface Plasmon Resonance (SPR) and Mass Spectrometry (MS) are employed to precisely measure these binding events. journalofappliedbioanalysis.com Research has suggested that this compound may function as an inhibitor of various eukaryotic enzymes, such as protein kinases, which are central to cellular signaling. nih.gov Detailed spectroscopic and computational studies have been used to explore the solute-solvent interactions and electronic transitions of this compound, providing insight into its behavior in biological environments. researchgate.net The ongoing elucidation of these ligand-protein interactions is vital for a comprehensive understanding of this compound's full biological activity spectrum. wisdomlib.orgnih.gov
Exploration of Effects on Cellular Signaling Cascades (e.g., AhR activation)
The Aryl hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in regulating various cellular processes, including immune responses. mdpi.com Recent studies suggest that activating AhR can mitigate immune responses, potentially suppressing allergies and autoimmune diseases. mdpi.comresearchgate.net In the search for natural AhR agonists, researchers have investigated various plant extracts. researchgate.net
A study using a reporter gene assay to screen 37 health food materials found that aqueous ethanol (B145695) extracts from cassia seed exhibited particularly high AhR-activating potential. mdpi.comresearchgate.net Further investigation into the chemical constituents of cassia seed extracts identified several compounds responsible for this activity, including anthraquinones and the naphthopyrone nor-rubrofusarin 6-O-glucoside, a compound structurally related to this compound. mdpi.com While several anthraquinone (B42736) aglycones demonstrated notable AhR activation, the glycosidic forms, including nor-rubrofusarin 6-O-glucoside, showed only slight activation. mdpi.com This suggests that for some related compounds, glycosylation may weaken AhR activity. mdpi.com A database entry also notes an interaction between this compound and the aryl hydrocarbon receptor.
Mechanistic Studies related to Oxidative Stress Modulation
Naphtho-γ-pyrones (NGPs), a class of polyketide secondary metabolites to which this compound belongs, are known for a range of biological activities, including antioxidant properties. researchgate.net These compounds are produced by various organisms, including filamentous fungi and higher plants. researchgate.net
Mechanistic insights from studies on fungi suggest a direct link between oxidative stress and the production of these compounds. In one study, applying environmental stressors to liquid cultures of the fungus Aspergillus tubingensis was explored to trigger NGP production. researchgate.net The results demonstrated that the quantity of NGPs produced could be enhanced by introducing an oxidative stress factor, such as hydrogen peroxide. researchgate.netresearchgate.net This finding points to a potential role for these metabolites in the organism's defense against oxidative damage.
In plants, constituents from Senna species have shown protective effects against oxidative stress. A phytochemical investigation of Senna tora sprouts led to the isolation of several phenolic compounds, including new naphthopyrone glycosides. nih.gov These compounds were found to have radical scavenging activities and demonstrated neuroprotective effects against glutamate-induced oxidative stress in both hippocampal (HT22) and retinal precursor (R28) neuronal cells. nih.gov This suggests that the antioxidant capacity of these naphthopyrones may be a key mechanism for their protective effects. nih.gov
| Compound | Cell Line | Assay | Observed Effect |
|---|---|---|---|
| Naphthopyrone Glycosides (unspecified) | HT22 (Hippocampal Neuronal) | Glutamate-induced oxidative stress | Neuroprotective |
| Naphthopyrone Glycosides (unspecified) | R28 (Retina Precursor) | Glutamate-induced oxidative stress | Neuroprotective |
| Phenolic Constituents (general) | HT22, R28 | Radical Scavenging | Active |
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
Structure-activity relationship (SAR) analysis is a key approach in medicinal chemistry that links the chemical structure of a compound to its biological activity. mdpi.comnih.gov By systematically modifying functional groups on a core scaffold and observing the resulting changes in biological effect, researchers can identify the key molecular features responsible for a compound's activity. This provides critical insights into its mechanism of action and guides the development of more potent and specific therapeutic agents.
Influence of Naphthopyrone Core Substitutions on Biological Interactions
SAR studies on naphthopyrones and their derivatives have begun to elucidate the importance of specific substituents on the core structure for their biological activities. For instance, in the context of acetylcholinesterase (AChE) inhibition, specific structural features appear to be essential. plos.org
Key findings from these studies indicate that:
The presence of a methoxy (B1213986) group at position C-8, a hydroxyl group at C-5, and a methyl group at C-2 on the naphthopyrone scaffold are considered important for AChE inhibition. plos.org
The arrangement of the pyrone ring relative to the naphthalene (B1677914) system also plays a role, with linear naphtho-γ-pyrones showing greater activity than angular ones. plos.org
In studies of related compounds for the inhibition of β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), the presence of a hydroxyl group at the C-8 position of nor-rubrofusarin was found to be a key determinant of its inhibitory activity. mdpi.comebi.ac.uk
| Target/Activity | Structural Feature | Position | Influence on Activity | Reference |
|---|---|---|---|---|
| AChE Inhibition | Methoxy Group | C-8 | Essential | plos.org |
| AChE Inhibition | Hydroxyl Group | C-5 | Essential | plos.org |
| AChE Inhibition | Methyl Group | C-2 | Essential | plos.org |
| AChE Inhibition | Linear vs. Angular Core | - | Linear is more active | plos.org |
| BACE1 Inhibition | Hydroxyl Group | C-8 | Largely determines activity | mdpi.com |
Role of Glycosylation in Modulating Mechanistic Activity
Glycosylation, the attachment of sugar moieties to a molecule, is a significant post-translational modification that can profoundly influence the biological activity, stability, and recognition of compounds. jhpor.commdpi.comnih.gov In the case of naphthopyrones, the presence and nature of glycosidic attachments have been shown to modulate their mechanistic activity in different ways depending on the biological target.
A study on rubrofusarin (B1680258) and its glycosides isolated from Cassia obtusifolia provided detailed insights into how glycosylation affects enzyme inhibition. mdpi.com The investigation focused on enzymes related to Alzheimer's disease, AChE and BACE1. mdpi.com
AChE Inhibition: The non-glycosylated form, rubrofusarin, showed a certain level of inhibitory activity. The addition of a single glucose unit (rubrofusarin 6-O-β-d-glucopyranoside) did not dramatically alter this activity. However, the attachment of a gentiobiosyl moiety (two glucose units) to create rubrofusarin 6-O-β-d-gentiobioside resulted in a nine-fold increase in AChE inhibition compared to the single glucose derivative and an eight-fold increase compared to the non-glycosylated form. mdpi.com This highlights the importance of the length and type of the sugar chain at the C-6 position for this specific activity. mdpi.com
BACE1 Inhibition: For BACE1 inhibition, the most potent compound was nor-rubrofusarin 6-O-β-d-glucoside, emphasizing the importance of the glucosyl moiety at the C-6 position in conjunction with a hydroxyl group at C-8 for this interaction. mdpi.com
Conversely, in the context of AhR activation, glycosylation appears to have an attenuating effect. As noted previously, the glycosides of related anthraquinones and the naphthopyrone nor-rubrofusarin 6-O-glucoside showed weaker AhR activation compared to their non-glycosylated (aglycone) counterparts. mdpi.com
| Compound | Glycosylation at C-6 | AChE IC₅₀ (µM) | BACE1 IC₅₀ (µM) |
|---|---|---|---|
| Rubrofusarin | None | 24.31 ± 1.12 | 19.85 ± 1.17 |
| Rubrofusarin 6-O-β-d-glucopyranoside | 1 Glucose Unit | 27.14 ± 1.19 | 23.51 ± 1.09 |
| Rubrofusarin 6-O-β-d-gentiobioside | 2 Glucose Units (Gentiobiose) | 3.01 ± 0.98 | 16.89 ± 0.99 |
| Nor-rubrofusarin 6-O-β-d-glucoside | 1 Glucose Unit | 15.23 ± 1.01 | 14.41 ± 1.11 |
Preclinical Research Models for Mechanistic Evaluation
In Vitro Assay Systems
In vitro assays are fundamental in the initial stages of preclinical research, offering controlled environments to study the direct interactions of Quinquangulin with biological components. These systems include cell-based models, enzyme inhibition assays, and reporter gene assays.
Cell-Based Models for Studying Cellular Responses
Cell-based models are crucial for observing the effects of this compound on cellular behavior and viability. Research has primarily focused on its antimicrobial properties, utilizing various bacterial strains as cell-based models.
Bioactivity-guided fractionation of extracts from Senna obliqua identified this compound as a potent antimycobacterial agent. nih.gov In radiometric culture assays, this compound demonstrated significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov Similarly, after its isolation from Cassia quinquangulata, the revised structure of this compound was tested against other pathogenic bacteria. researchgate.netnih.gov It exhibited notable inhibitory effects on both Staphylococcus aureus and its methicillin-resistant strain (MRSA). researchgate.netnih.gov While other naphthopyrones have been evaluated for cytotoxic action against cancer cell lines, such as colon cancer cells, specific studies detailing the effects of this compound on human cancer cell lines like MCF-7 have not been prominently reported. researchgate.net
| Bacterial Strain | Assay Type | Finding (MIC) | Reference |
|---|---|---|---|
| Mycobacterium tuberculosis | Radiometric Culture | 12.0 µg/mL | nih.gov |
| Staphylococcus aureus | Microbroth Dilution | 3.125 µg/mL | researchgate.netnih.gov |
| Methicillin-Resistant S. aureus (MRSA) | Microbroth Dilution | 6.25 µg/mL | researchgate.netnih.gov |
Enzyme Inhibition Assays to Identify Molecular Targets
Enzyme inhibition assays are pivotal for identifying the specific molecular targets through which this compound and related compounds exert their effects. Studies on naphthopyrones isolated from Cassia species have revealed inhibitory activity against several key enzymes implicated in neurodegenerative diseases. researchgate.netebi.ac.uk
Investigations into compounds from Cassia obtusifolia showed that naphthopyrones can inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE1), all of which are therapeutic targets for Alzheimer's disease. researchgate.netebi.ac.uk this compound itself has been noted for its acetylcholinesterase inhibitory activity. scispace.com Furthermore, other related naphthopyrones have demonstrated selective inhibition of human monoamine oxidase A (hMAO-A), an enzyme linked to depression and anxiety disorders. researchgate.net In another line of research, naphthopyrone glucosides from Cassia tora were found to inhibit the formation of advanced glycation end products (AGEs), which are involved in diabetic complications and aging. nih.govspandidos-publications.com
| Compound Class | Enzyme Target | Biological Relevance | Reference |
|---|---|---|---|
| Naphthopyrones (general) | Acetylcholinesterase (AChE) | Alzheimer's Disease | researchgate.netebi.ac.uk |
| This compound | Acetylcholinesterase (AChE) | Alzheimer's Disease | scispace.com |
| Naphthopyrones (general) | Butyrylcholinesterase (BChE) | Alzheimer's Disease | researchgate.netebi.ac.uk |
| Naphthopyrones (general) | β-site amyloid precursor protein cleaving enzyme 1 (BACE1) | Alzheimer's Disease | researchgate.netebi.ac.uk |
| Naphthopyrones (general) | Human Monoamine Oxidase A (hMAO-A) | Neurodegenerative Disorders | researchgate.net |
| Naphthopyrone Glucosides | Advanced Glycation End Products (AGEs) Formation | Diabetic Complications | nih.govspandidos-publications.com |
Reporter Gene Assays for Pathway Activation Studies
Reporter gene assays are powerful tools for studying how a compound affects specific cell signaling pathways. thermofisher.com In these assays, a reporter gene (such as luciferase or green fluorescent protein) is linked to a specific genetic regulatory element that is responsive to a particular transcription factor. thermofisher.comindigobiosciences.com When a signaling pathway is activated or inhibited, the corresponding transcription factor modulates the expression of the reporter gene, resulting in a measurable signal like light production or fluorescence. indigobiosciences.com This allows researchers to quantify the activity of pathways like the NF-κB, CREB, or NFAT pathways upon treatment with a compound. promega.deqiagen.com While this methodology is widely used in drug discovery to decipher the mechanisms of action of novel molecules, specific studies employing reporter gene assays to investigate the signaling pathways modulated by this compound are not extensively documented in the available literature. nih.gov
In Vivo Non-Human Animal Models for Proof-of-Concept Studies
In vivo animal models are indispensable for evaluating the systemic biological effects, efficacy, and organ-specific actions of a compound in a living organism. nih.gov These studies provide a bridge between in vitro findings and potential human applications.
Mechanistic Studies in Specific Organ Systems in Animal Models
Animal models also allow for detailed mechanistic investigations within specific organ systems. For example, animal models of systemic sclerosis are used to study fibrosis in skin and lung tissues, and models of neurodegenerative diseases are crucial for understanding therapeutic interventions in the central nervous system. nih.gov Similarly, models of bacterial infection in rats can be used to assess the in vivo efficacy of antimicrobial agents and their impact on host immune responses and specific organs. nih.gov Research on Cassia extracts has pointed towards effects on the liver and central nervous system in rodent models. spandidos-publications.comtandfonline.com However, specific mechanistic studies in animal organ systems using purified this compound have not been detailed, representing an area for future investigation to understand its effects beyond systemic observations.
Development and Characterization of Relevant Preclinical Models
The preclinical evaluation of a novel chemical compound is fundamental to understanding its biological mechanisms and potential therapeutic applications. For this compound, a naphtho-γ-pyrone, this process involves the use of various research models to assess its activity. researchgate.net The development and characterization of these models, primarily in vitro systems, are crucial for generating reliable and reproducible data. conceptlifesciences.comsygnaturediscovery.com These models serve as a bridge between the initial discovery of the compound and more complex biological investigations. bmglabtech.com
Preclinical research for this compound has largely centered on in vitro models, which offer a controlled environment to study specific biological activities. conceptlifesciences.comsigmaaldrich.com These include cell-based assays utilizing both microbial and mammalian cells to investigate the compound's antimicrobial and cytotoxic properties. researchgate.netnih.gov The selection of appropriate cell lines and microbial strains is a critical aspect of developing these models, ensuring they are relevant to the compound's potential mechanism of action. conceptlifesciences.com
Development of In Vitro Models
The primary preclinical models developed for the mechanistic evaluation of this compound are cell-based assays. These systems are advantageous for initial screening due to their scalability, cost-effectiveness, and the ability to provide consistent and reproducible results. conceptlifesciences.com Research on this compound has employed models to characterize its effects on both pathogenic microorganisms and human cells.
Antimicrobial Susceptibility Models: Standardized bacterial culture models have been established to determine the antimicrobial efficacy of this compound. Bioassay-guided fractionation, a method involving the separation of extracts and subsequent biological testing, has been used to identify active compounds like this compound. ajol.info These assays typically involve exposing a specific bacterial strain to the compound and measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth. ajol.info Models for this compound have included cultures of Mycobacterium tuberculosis, the causative agent of tuberculosis, as well as Staphylococcus aureus and its methicillin-resistant strain (MRSA). researchgate.netajol.infowits.ac.za
Cytotoxicity and Anticancer Screening Models: To evaluate its potential as an anticancer agent, this compound has been tested using a panel of immortalized human cancer cell lines. nih.gov These cell lines, derived from various human tumors, serve as robust and efficient models for assessing cytotoxicity. conceptlifesciences.com The tetrazolium-based colorimetric (MTT) assay is a common method used in this context to measure cell viability. nih.gov For this compound, studies have utilized cell lines representing non-small cell lung carcinoma (NCI-H460), pancreatic cancer (MIA Pa Ca-2), breast cancer (MCF-7), and central nervous system cancer (SF-268). nih.gov In parallel, a normal human primary fibroblast cell line (WI-38) was used as a non-cancerous control to assess for selective cytotoxicity. nih.gov
Characterization of Preclinical Findings
The characterization of these preclinical models involves the analysis of data to determine the compound's specific biological effects. For this compound, this has led to detailed findings regarding its antimicrobial and cytotoxic profile.
Antimicrobial Activity
In vitro testing has demonstrated that this compound possesses notable activity against specific bacteria. It was shown to inhibit the growth of Mycobacterium tuberculosis with an MIC of 12.0 µg/mL. ajol.infowits.ac.za Further studies revealed its activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with MIC values of 3.125 µg/mL and 6.25 µg/mL, respectively. researchgate.net
Below is a summary of the antimicrobial findings for this compound from these preclinical models.
Table 1: Antimicrobial Activity of this compound in In Vitro Models
| Microorganism | Assay Type | Research Finding (MIC) | Reference(s) |
|---|---|---|---|
| Mycobacterium tuberculosis | Radiometric Culture / Broth Microdilution | 12.0 µg/mL | researchgate.netajol.infowits.ac.za |
| Staphylococcus aureus | Not Specified | 3.125 µg/mL | researchgate.net |
Cytotoxicity Profile
In contrast to its antimicrobial effects, this compound did not show significant cytotoxic activity in the preclinical models tested. When evaluated against a panel of four human cancer cell lines and one normal human fibroblast cell line, it was found to be non-cytotoxic at a concentration of 5 µg/mL. nih.gov
The detailed results from the cytotoxicity screening are presented in the table below.
Table 2: Cytotoxicity of this compound in Human Cell Line Models
| Cell Line | Cell Type / Origin | Assay Type | Research Finding (at 5 µg/mL) | Reference(s) |
|---|---|---|---|---|
| NCI-H460 | Non-small cell lung carcinoma | MTT Assay | Non-cytotoxic | nih.gov |
| MIA Pa Ca-2 | Pancreatic cancer | MTT Assay | Non-cytotoxic | nih.gov |
| MCF-7 | Breast cancer | MTT Assay | Non-cytotoxic | nih.gov |
| SF-268 | CNS cancer (glioma) | MTT Assay | Non-cytotoxic | nih.gov |
Status of In Vivo Model Development
While in vitro assays are essential for initial screening, in vivo animal models are critical for evaluating a compound's efficacy and mechanism in a complex, whole-organism system. nih.govresearchgate.net The development of such models allows researchers to study factors that cannot be replicated in vitro. mdpi.com
To date, the published research on the compound this compound has focused on in vitro evaluations. researchgate.netnih.govajol.infowits.ac.za Although extracts from plants of the Senna genus have undergone in vivo analysis, and other compounds isolated from these plants have been tested in animal models, specific in vivo studies designed to characterize the mechanistic action of isolated this compound are not extensively reported. researchgate.netnih.gov For example, resveratrol, a compound that can be found in plants of the same genus as this compound, was investigated in a mouse skin cancer model, demonstrating the type of preclinical animal model that could be relevant for related natural products. researchgate.net The development of appropriate in vivo models will be a crucial future step in the preclinical research trajectory of this compound.
Advanced Analytical Techniques in Quinquangulin Research
High-Resolution Mass Spectrometry for Metabolomics and Degradation Product Analysis
High-resolution mass spectrometry (HRMS) is a cornerstone in the study of Quinquangulin, offering unparalleled accuracy and sensitivity for identifying the compound and its related metabolites within complex biological matrices. nih.gov This technique is instrumental in the field of metabolomics, which comprehensively analyzes the small-molecule metabolites in a biological system. animbiosci.org
In this compound research, HRMS, often coupled with liquid chromatography (LC-HRMS), allows for the untargeted screening of metabolites with high throughput and specificity. animbiosci.org The high resolving power of instruments like Orbitrap and quadrupole-time-of-flight (Q-TOF) mass spectrometers enables the differentiation of this compound and its metabolites from other endogenous compounds, even those with very similar masses. researchgate.netresearchgate.net This capability is crucial for building a comprehensive metabolic profile and understanding the biotransformation pathways of this compound in vivo.
Furthermore, HRMS is indispensable for the identification and characterization of degradation products. By precisely measuring the mass of fragment ions, researchers can deduce the structural changes that occur as this compound breaks down under various conditions. This information is vital for assessing the stability of the compound and for identifying potential new bioactive or toxic entities. The development of in-house mass spectral libraries, containing accurate mass, retention time, and MS/MS fragmentation data, significantly enhances the confidence in metabolite and degradation product identification. nih.gov
Table 1: Comparison of HRMS Instruments in Metabolomics
| Feature | Quadrupole-Time-of-Flight (Q-TOF) | Orbitrap |
| Mass Resolution | High | Very High (up to 240,000) researchgate.net |
| Mass Accuracy | Excellent (<2.5 ppm) researchgate.net | Excellent researchgate.net |
| Scan Speed | Fast | Rapid researchgate.net |
| Tandem MS | MS/MS | MSn capabilities researchgate.net |
| Primary Application | Targeted and untargeted metabolomics | Shotgun and untargeted metabolomics researchgate.net |
Advanced Chromatographic Methods for Purity Assessment and Complex Mixture Analysis
The purity of a this compound sample is critical for accurate biological testing and potential therapeutic applications. Advanced chromatographic techniques are the gold standard for assessing purity and analyzing complex mixtures containing this compound. nih.gov
High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose. researchgate.net Modern HPLC systems, including ultra-high performance liquid chromatography (UHPLC), offer superior resolution, speed, and sensitivity compared to traditional methods. researchgate.netnih.gov The choice of stationary phase, mobile phase composition, and detector is crucial for achieving optimal separation of this compound from its impurities.
For purity assessment, a photodiode array (PDA) detector is commonly used to evaluate peak purity by analyzing the ultraviolet (UV) absorbance spectrum across a chromatographic peak. sepscience.com However, for more definitive analysis, coupling HPLC with mass spectrometry (LC-MS) provides an orthogonal detection method based on mass-to-charge ratio, which is highly effective for identifying co-eluting impurities. sepscience.com
In the analysis of complex mixtures, such as extracts from natural sources or biological samples, two-dimensional liquid chromatography (2D-LC) can provide significantly enhanced resolving power. This technique employs two different columns with distinct separation mechanisms to resolve components that would otherwise overlap in a single-dimension separation.
Table 2: Common HPLC Parameters for Purity Analysis
| Parameter | Typical Setting | Purpose |
| Stationary Phase | C18, Phenyl-Hexyl | Separation based on hydrophobicity |
| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient | Elution of compounds with varying polarities |
| Detector | PDA, MS | Peak purity assessment and identification |
| Flow Rate | 0.2 - 1.0 mL/min | Optimization of separation and analysis time |
| Injection Volume | 1 - 10 µL | Introduction of a precise amount of sample |
Spectroscopic Methods for Monitoring Reactions and Interactions
Spectroscopic techniques are invaluable for monitoring the chemical reactions of this compound and studying its interactions with biological macromolecules in real-time. wiley.comsolubilityofthings.com These methods provide insights into reaction kinetics, structural changes, and binding events.
Ultraviolet-Visible (UV-Vis) spectroscopy can be used to monitor reactions that involve a change in the chromophore of this compound. sustainability-directory.com By tracking the absorbance at a specific wavelength over time, the rate of reaction can be determined.
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule. sustainability-directory.com These techniques are sensitive to changes in chemical bonding and can be used to identify functional groups and monitor their transformation during a reaction. wiley.com In-situ spectroscopic methods, where the analysis is performed directly within the reaction vessel, are particularly powerful for gaining a realistic understanding of the reaction mechanism under actual working conditions. wiley.com
Fluorescence spectroscopy is highly sensitive for studying the interaction of this compound with proteins, if the compound or the protein possesses intrinsic fluorescence. Changes in fluorescence intensity, wavelength, or polarization upon binding can provide information about the binding affinity and conformational changes.
Table 3: Spectroscopic Techniques in this compound Research
| Technique | Information Provided | Application Example |
| UV-Vis Spectroscopy | Electronic transitions, concentration | Monitoring reaction kinetics |
| Infrared (IR) Spectroscopy | Molecular vibrations, functional groups | Identifying structural changes during a reaction |
| Raman Spectroscopy | Molecular vibrations, structural fingerprint | Non-destructive analysis of reaction intermediates sustainability-directory.com |
| Fluorescence Spectroscopy | Binding affinity, conformational changes | Studying this compound-protein interactions |
| Nuclear Magnetic Resonance (NMR) | Detailed molecular structure, connectivity | Elucidating the structure of reaction products solubilityofthings.com |
Computational Chemistry and In Silico Approaches
Computational chemistry and in silico methods have become indispensable tools in modern drug discovery and chemical research, offering predictive insights into the behavior of molecules like this compound. benthambooks.commdpi.comjpionline.org These approaches can significantly accelerate the research process by prioritizing experimental efforts. jpionline.orgnih.gov
Molecular Docking Studies for Receptor Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when it binds to a target receptor, typically a protein. nih.gov The primary goal is to predict the three-dimensional structure of the ligand-receptor complex and estimate the binding affinity. nih.govmdpi.com
The process involves sampling various conformations of this compound within the binding site of the target protein and then using a scoring function to rank these poses. nih.gov Successful docking studies can provide valuable information about the key amino acid residues involved in the interaction, which can guide the design of more potent analogs. Various software programs are available for performing molecular docking simulations. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. wikipedia.orgmedcraveonline.com The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features. jocpr.com
In the context of this compound research, a QSAR model could be developed by compiling a dataset of this compound analogs with their measured biological activities. Molecular descriptors, which are numerical representations of the chemical structure (e.g., lipophilicity, electronic properties, size), are then calculated for each analog. nih.gov Statistical methods are employed to build a mathematical model that correlates these descriptors with the observed activity. mdpi.com A validated QSAR model can then be used to predict the activity of new, unsynthesized this compound derivatives, thereby guiding the design of more effective compounds. medcraveonline.com
Table 4: Key Steps in QSAR Model Development
| Step | Description |
| 1. Data Set Selection | Compile a set of structurally related compounds with measured biological activity. mdpi.com |
| 2. Molecular Descriptor Calculation | Calculate various physicochemical and structural descriptors for each compound. mdpi.com |
| 3. Model Building | Use statistical methods (e.g., multiple linear regression, partial least squares) to create a mathematical relationship between descriptors and activity. mdpi.com |
| 4. Model Validation | Assess the statistical significance and predictive power of the model using internal and external validation techniques. |
Biotechnological Production and Strain Engineering
Optimization of Fungal Fermentation Conditions for Enhanced Quinquangulin Yield
The biosynthesis of fungal secondary metabolites, including the class of naphtho-γ-pyrones (NGPs) to which this compound belongs, is intricately linked to the environmental and nutritional conditions of the fermentation process. Current time information in Meløy, NO.frontiersin.org Optimizing these parameters is a critical step in maximizing the yield and productivity of the target compound. rsc.org Fungi, particularly from the genus Aspergillus, are known producers of a diverse array of NGPs and serve as model organisms for studying the influence of fermentation conditions on the production of these metabolites. frontiersin.orgresearchgate.net
Influence of Culture Parameters on Metabolite Production
The production of NGPs is highly sensitive to a variety of culture parameters, including the composition of the growth medium, pH, temperature, aeration, and the presence of environmental stressors. Current time information in Meløy, NO.frontiersin.org Research on Aspergillus tubingensis, a known producer of NGPs, has provided valuable insights into how these factors can be manipulated to enhance metabolite yield. frontiersin.org
Media Composition: The choice of carbon and nitrogen sources in the fermentation medium plays a pivotal role in directing the fungal metabolism towards the production of secondary metabolites. While specific studies on this compound are limited, research on related NGPs has shown that the carbon-to-nitrogen ratio and the concentration of these macronutrients can significantly influence both fungal growth and the sporulation process, which is often linked to secondary metabolite production. frontiersin.org
pH and Temperature: The pH of the culture medium is a critical factor influencing fungal growth and the biosynthesis of secondary metabolites. frontiersin.org For most Aspergillus species, optimal sporulation, and consequently NGP production, occurs within a pH range of 5 to 7. frontiersin.org Temperature also plays a crucial role, with most fungi having an optimal temperature range for growth and metabolite production.
Aeration and Agitation: In submerged fermentation, the availability of dissolved oxygen is a key parameter. frontiersin.org For many fungal fermentations, static conditions or low agitation rates that allow for the formation of a mycelial mat on the surface of the medium, where oxygen is more readily available, can favor the production of secondary metabolites linked to sporulation. frontiersin.org Conversely, agitated cultures, which are more common in industrial-scale bioreactors, can lead to different fungal morphologies, such as pellets or free mycelium, which may alter the metabolic output. frontiersin.org
Environmental Stress: The application of environmental stress, such as osmotic or oxidative stress, has been shown to be an effective strategy for triggering or enhancing the production of NGPs in fungal cultures. frontiersin.org In a study on Aspergillus tubingensis, decreasing the water activity (aw) by adding substances like glycerol, or inducing oxidative stress through the addition of hydrogen peroxide, resulted in an enhanced production of NGPs. frontiersin.org This suggests that mimicking stress conditions can be a viable approach to stimulate the biosynthetic pathways leading to this compound.
| Parameter | Condition | Effect on NGP Production in Aspergillus tubingensis | Reference |
|---|---|---|---|
| pH | Optimal range of 5-7 | Favors sporulation and NGP biosynthesis. | frontiersin.org |
| Osmotic Stress | Decreased water activity (e.g., addition of glycerol) | Increased spore quantity and NGP production. | frontiersin.org |
| Oxidative Stress | Addition of hydrogen peroxide | Enhanced NGP production. | frontiersin.org |
| Aeration | Static conditions (surface culture) | Promotes fungal mycelium development on the medium surface, impacting NGP production. | frontiersin.org |
Genetic Engineering and Synthetic Biology Approaches for Pathway Manipulation
Advances in genetic engineering and synthetic biology offer powerful tools for the targeted manipulation of fungal metabolic pathways to enhance the production of desired compounds like this compound. frontiersin.org These approaches can overcome the limitations of traditional strain improvement methods, which often rely on random mutagenesis and screening. nih.gov
The biosynthesis of this compound, as a polyketide, originates from the condensation of acetyl-CoA and malonyl-CoA units by a large, multi-domain enzyme called a polyketide synthase (PKS). nih.govtandfonline.com The identification and manipulation of the specific PKS and other tailoring enzymes involved in the this compound biosynthetic gene cluster (BGC) are key to rationally engineering a high-producing strain.
Overexpression of Pathway Genes: A common strategy to increase the production of a target metabolite is to overexpress the genes within its BGC. frontiersin.org This can be achieved by placing the genes under the control of strong, constitutive promoters. For instance, identifying the PKS gene responsible for the backbone of this compound and overexpressing it could lead to a significant increase in its production.
Manipulation of Transcription Factors: The expression of BGCs is often tightly regulated by specific transcription factors. oup.com Overexpressing a positive regulator or deleting a negative regulator can "turn on" or enhance the expression of the entire biosynthetic pathway. oup.com This approach has been successfully used to activate silent or cryptic BGCs and to increase the yield of known metabolites. oup.com
CRISPR/Cas9-Mediated Genome Editing: The development of CRISPR/Cas9 technology has revolutionized the field of genetic engineering, allowing for precise and efficient gene editing in a wide range of organisms, including filamentous fungi. uliege.be This tool can be used to introduce or delete genes, modify promoter regions to alter gene expression, and to integrate entire biosynthetic pathways into a host organism. For example, CRISPR/Cas9 could be used to knock out competing metabolic pathways that divert precursors away from this compound biosynthesis, thereby channeling more resources towards the desired product.
Heterologous Expression: In cases where the native producer of this compound is difficult to cultivate or genetically manipulate, its BGC can be transferred and expressed in a more tractable host organism, such as Aspergillus nidulans or Saccharomyces cerevisiae. nih.gov This approach, known as heterologous expression, allows for the production of the compound in a well-characterized industrial workhorse, which can simplify process optimization and scale-up. The biosynthesis of dimeric naphtho-γ-pyrones has been successfully elucidated through heterologous expression in Aspergillus oryzae. rsc.orgresearchgate.net
| Genetic Engineering Strategy | Description | Potential Application for this compound Production |
|---|---|---|
| Overexpression of Pathway Genes | Increasing the expression of genes within the this compound BGC using strong promoters. | Enhanced production of this compound by boosting the biosynthetic machinery. |
| Manipulation of Transcription Factors | Activating or repressing the transcription factors that regulate the this compound BGC. | Switching on or increasing the expression of the entire pathway. |
| CRISPR/Cas9 Genome Editing | Precise modification of the fungal genome to insert, delete, or alter genes. | Knocking out competing pathways or integrating the this compound BGC into a new host. |
| Heterologous Expression | Transferring the this compound BGC to a well-characterized industrial host organism. | Facilitating production in a more robust and easily scalable system. |
Considerations for Scalable Production in Research Contexts
The transition from small-scale laboratory fermentation to larger, research-scale bioreactors presents a unique set of challenges. frontiersin.org While the primary goal in a research context may not be commercial production, achieving consistent and scalable yields is crucial for obtaining sufficient material for further studies.
Bioreactor Design and Operation: The choice of bioreactor and its operational parameters are critical for successful scale-up. uliege.be Stirred-tank bioreactors are commonly used for submerged fungal fermentations. frontiersin.org However, maintaining homogeneity in terms of nutrient distribution, pH, and dissolved oxygen becomes more challenging in larger vessels. frontiersin.org The shear stress generated by agitation can also impact fungal morphology and, consequently, metabolite production. nih.gov
Fungal Morphology: Filamentous fungi can grow in different morphological forms in submerged culture, primarily as dispersed mycelia or as distinct pellets. nih.gov Fungal morphology is influenced by factors such as inoculum type and concentration, agitation speed, and medium composition. nih.gov The morphology can, in turn, affect the viscosity of the fermentation broth, mass transfer rates, and ultimately, the productivity of the desired secondary metabolite. nih.gov For this compound production, it would be necessary to determine the optimal morphology and then develop strategies to maintain it during scale-up.
Process Monitoring and Control: Real-time monitoring and control of key fermentation parameters are essential for maintaining optimal production conditions and ensuring process reproducibility. tandfonline.com This includes the online measurement of pH, temperature, dissolved oxygen, and off-gas composition. Advanced process analytical technologies (PAT) can provide deeper insights into the metabolic state of the culture, allowing for more precise control strategies. frontiersin.org
Downstream Processing: While not directly part of the fermentation itself, the ease of extraction and purification of this compound from the fermentation broth and mycelium is an important consideration for scalable production. The hydrophobic nature of NGPs allows for their extraction using organic solvents. researchgate.net The development of an efficient and scalable downstream process is crucial for obtaining the compound in a pure form for research applications.
Future Directions and Research Gaps
Elucidation of Undefined Biosynthetic Enzymes and Regulatory Networks
A significant knowledge gap exists regarding the complete biosynthetic pathway of quinquangulin. While it is understood to be a polyketide, the specific enzymes and the regulatory mechanisms governing its production are largely uncharacterized. This compound is structurally similar to other fungal naphtho-γ-pyrones like rubrofusarin (B1680258), suggesting a related biosynthetic origin. researchgate.net The biosynthesis of these related compounds involves key enzymes such as polyketide synthases (PKSs) for assembling the polyketide backbone and laccases for subsequent oxidative dimerization. researchgate.net However, the precise PKSs, tailoring enzymes (e.g., oxidases, methyltransferases), and transporters responsible for this compound synthesis have not been definitively identified.
Future research should prioritize the identification and functional characterization of the this compound biosynthetic gene cluster. This will involve genome mining of producing organisms, followed by gene knockout and heterologous expression studies to validate the function of candidate enzymes. Furthermore, understanding the regulatory networks that control the expression of these biosynthetic genes is crucial. Studies on related fungal metabolites show that environmental factors such as pH can significantly influence production, but the specific transcription factors and signaling pathways that respond to these cues to regulate this compound biosynthesis are unknown. semanticscholar.org A deeper understanding of these enzymatic and regulatory details is a prerequisite for a consistent and high-yield production of this compound through metabolic engineering, which is essential for further research and development.
Discovery of Novel Molecular Targets and Interaction Mechanisms
While this compound has been reported to possess antimicrobial and cytotoxic properties, its precise molecular targets and mechanisms of action remain largely speculative. semanticscholar.orgresearchgate.netresearchgate.net Early research has suggested that this compound, along with the related compound rubrofusarin, may have the ability to modify calmodulin-regulated enzymes, which are key intracellular calcium receptors. semanticscholar.orgresearchgate.netresearchgate.net This interaction could disrupt a multitude of calcium-dependent signaling pathways, but the direct binding site and the functional consequences of this interaction have not been explored in detail.
More recent in-silico docking studies have proposed several potential bacterial protein targets for this compound, which could explain its observed antibacterial activity against pathogens like Mycobacterium tuberculosis. semanticscholar.orgnih.govmdpi.com These computational models predict that this compound may bind to and inhibit essential bacterial enzymes such as peptide deformylase, DNA gyrase B, and topoisomerase IV. nih.govmdpi.com However, these are predictions that urgently require experimental validation.
Future research must focus on identifying and validating the direct molecular targets of this compound. This can be achieved through a combination of approaches, including affinity chromatography-mass spectrometry, yeast two-hybrid screening, and thermal shift assays. Once targets are identified, detailed kinetic and structural studies, such as X-ray crystallography or cryo-electron microscopy, will be necessary to elucidate the precise binding mode and the mechanism of inhibition. Understanding these molecular interactions is fundamental to explaining its biological effects and for the rational design of more potent and selective derivatives.
Development of Advanced Preclinical Models for Specific Mechanistic Inquiries
Current research on this compound's bioactivity has been predominantly confined to in vitro assays using cultured cell lines or microbial cultures. semanticscholar.orgnih.gov While these studies are useful for initial screening, they often lack the complexity of a whole organism and may not accurately predict in vivo efficacy or mechanism. There is a notable absence of advanced preclinical models specifically developed to investigate the mechanistic details of this compound's action in a physiologically relevant context.
To bridge this gap, future studies should employ more sophisticated preclinical models. For its anticancer potential, three-dimensional (3D) cell culture models, such as tumor spheroids or organoids, could provide more accurate insights into drug penetration, efficacy, and mechanism compared to traditional monolayer cultures. For its antimycobacterial activity, leveraging models like the zebrafish larva infection model could offer a platform for medium-throughput screening of efficacy and toxicity in vivo. youtube.com Furthermore, to investigate its effects on specific predicted targets, the development of genetically modified cell lines or organisms (e.g., CRISPR-Cas9 edited cells) that over- or under-express a putative target protein would be invaluable for mechanistic validation. These advanced models will be instrumental in understanding how this compound behaves in a complex biological system, a critical step in its preclinical development.
Exploration of New Derivatization Strategies for Enhanced Mechanistic Selectivity
The study of this compound derivatives has been limited primarily to naturally occurring glycosides. nih.govnih.gov While these natural analogs are important, a systematic exploration of synthetic derivatization is a significant untapped area of research. Chemical derivatization is a powerful tool used to enhance the therapeutic properties of natural products, including improving potency, selectivity, and pharmacokinetic profiles. ddtjournal.comgreyhoundchrom.comspectroscopyonline.com
Future research should focus on the rational design and synthesis of novel this compound derivatives. This could involve modifying its functional groups, such as the hydroxyl and methoxy (B1213986) moieties, or adding new substituents to the aromatic core to probe structure-activity relationships (SAR). For example, creating a library of derivatives and testing their activity against a validated molecular target could reveal which parts of the molecule are essential for binding and inhibition. Furthermore, derivatization could be employed to improve mechanistic selectivity, for instance, by designing derivatives that preferentially bind to a cancer-specific protein over its homolog in healthy cells. Such strategies could lead to the development of more potent and less toxic drug candidates based on the this compound scaffold.
Comparative Mechanistic Studies with Other Naphtho-γ-pyrones and Related Scaffolds
This compound belongs to the broad class of naphtho-γ-pyrones, which includes many structurally similar compounds with diverse biological activities, such as rubrofusarin, fonsecin, and the dimeric aurasperones. researchgate.netsemanticscholar.orgnih.gov this compound itself differs from rubrofusarin only by an additional methyl group. semanticscholar.org Spectroscopic studies have shown that this minor structural difference significantly alters its interaction with solvents, which likely translates to differences in biological activity. semanticscholar.org However, comprehensive comparative studies to dissect the mechanistic basis for these differences are lacking.
A crucial future direction is to conduct detailed side-by-side mechanistic comparisons of this compound with other naphtho-γ-pyrones. This would involve evaluating their effects on the same panel of molecular targets and in the same biological assays. For example, directly comparing the inhibitory constants (Ki) of this compound and rubrofusarin against a validated target enzyme would quantify the impact of the additional methyl group on binding affinity. Such studies could reveal subtle but critical structure-activity relationships across the naphtho-γ-pyrone class. Understanding why small structural changes lead to different biological or mechanistic profiles will be invaluable for the chemo-enzymatic synthesis of new compounds and for predicting the activities and potential targets of newly discovered natural products with this scaffold.
Q & A
Q. What spectroscopic and chromatographic techniques are essential for characterizing Quinquangulin’s molecular structure?
To confirm this compound’s identity and purity, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments), high-resolution mass spectrometry (HR-MS), and infrared (IR) spectroscopy. Chromatographic methods like HPLC or UPLC with diode-array detection (DAD) can assess purity, while X-ray crystallography provides definitive structural elucidation . For reproducibility, experimental protocols must detail solvent systems, instrument calibration, and reference standards.
Q. What synthetic pathways are reported for this compound, and how can yield optimization be systematically approached?
Current synthesis routes involve [describe pathways based on literature, e.g., cycloaddition or glycosylation]. To optimize yields, employ a factorial design of experiments (DoE) to test variables such as temperature, catalyst loading, and reaction time. Statistical tools like ANOVA can identify significant factors, while kinetic studies reveal rate-limiting steps . Document all parameters in supplementary materials to enable replication .
Q. How can researchers validate this compound’s bioactivity in preliminary assays?
Use cell-based assays (e.g., cytotoxicity or enzyme inhibition) with positive and negative controls. Ensure biological replicates (n ≥ 3) and report IC₅₀ values with confidence intervals. Cross-validate findings using orthogonal assays (e.g., fluorescence-based vs. colorimetric) to rule out false positives .
Advanced Research Questions
Q. How should experimental designs address contradictory data in this compound’s pharmacokinetic (PK) or toxicity profiles?
Contradictions often arise from variability in model systems (e.g., in vitro vs. in vivo). Conduct meta-analyses of existing data to identify confounding variables (e.g., solvent effects, cell line differences). Employ mixed-methods approaches: combine quantitative PK studies with qualitative metabolomic profiling to contextualize discrepancies . Transparently report all raw data and analytical workflows .
Q. What computational strategies are effective for predicting this compound’s interactions with biological targets?
Use molecular docking (e.g., AutoDock Vina) to screen against protein databases, followed by molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) assays. Cross-reference results with structural analogs to identify pharmacophore patterns .
Q. How can researchers ensure reproducibility in this compound’s stability studies under varying environmental conditions?
Design accelerated stability tests (e.g., 40°C/75% RH for 6 months) with controlled degradation markers. Use a split-plot experimental design to test combinations of temperature, pH, and light exposure. Analyze degradation products via LC-MS and apply the Arrhenius equation to extrapolate shelf-life .
Data Management and Methodological Rigor
Q. What frameworks are recommended for managing contradictory results in multi-institutional studies on this compound?
Adopt the TRIAGE framework:
- T ransparency: Share raw datasets and metadata repositories (e.g., Zenodo).
- R eplication: Independent labs replicate key experiments.
- I ntegration: Use mixed-effects models to account for inter-lab variability.
- A greement: Consensus workshops to resolve interpretive differences.
- G uidelines: Publish standardized protocols post-consensus .
Q. How can researchers balance detail and conciseness when documenting this compound-related methodologies?
Follow the "MIRACLE" checklist:
- M aterials: Catalog suppliers, batch numbers, and purity grades.
- I nstrumentation: Specify make/model and software versions.
- R eplicates: Report biological/technical replicates and exclusion criteria.
- A nalysis: Detail statistical tests and software (e.g., GraphPad Prism v10).
- C ontrols: Describe positive/negative controls and blinding procedures.
- L imitations: Acknowledge methodological constraints.
- E thics: Declare compliance with institutional guidelines .
Tables: Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
